REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]([OH:13])([P:9]([OH:12])(=[O:11])[OH:10])[P:5]([OH:8])(=[O:7])[OH:6].[OH-].[Na+:15]>O>[NH2:1][CH2:2][CH2:3][C:4]([OH:13])([P:5]([OH:8])(=[O:6])[OH:7])[P:9]([O-:12])(=[O:10])[O-:11].[Na+:15].[Na+:15] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
70 kg
|
Type
|
reactant
|
Smiles
|
NCCC(P(O)(=O)O)(P(O)(=O)O)O
|
Name
|
|
Quantity
|
59.9 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(P(O)(=O)O)(P(O)(=O)O)O
|
Name
|
|
Quantity
|
140 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated to 65°-70°
|
Type
|
CUSTOM
|
Details
|
rises to approximately 85° with the formation of a clear solution
|
Type
|
FILTRATION
|
Details
|
by filtering through
|
Type
|
FILTRATION
|
Details
|
a filter that
|
Type
|
CUSTOM
|
Details
|
has been preheated to 75°-80° into a vessel
|
Type
|
TEMPERATURE
|
Details
|
cooled in the course of 2 hours to 20°-25°
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
70 liters of 96% ethanol are added in the course of a further 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then cooled to 0°-5° in the course of 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
by stirring at this temperature for at least 1 hour
|
Type
|
WASH
|
Details
|
the residue is washed in portions with a mixture of 25 liters of ethanol and 45 liters of demineralised water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum cabinet at 35°-40° until the weight
|
Type
|
CUSTOM
|
Details
|
(approximately 24 hours)
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(P([O-])(=O)[O-])(P(O)(=O)O)O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |